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molecular formula C11H15FO3 B8752258 (3,5-Diethoxy-4-fluorophenyl)methanol

(3,5-Diethoxy-4-fluorophenyl)methanol

Cat. No. B8752258
M. Wt: 214.23 g/mol
InChI Key: YKJXCZGWLSFQQQ-UHFFFAOYSA-N
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Patent
US07939661B2

Procedure details

To a solution of tert-butyl-(3,5-diethoxy-4-fluoro-benzyloxy)-dimethyl-silane (1.20 g, 3.65 mmol, 1.0 equiv) in methanol (8 mL) was added Dowex 50W-X8 (0.33 g, cation exchange resin) and the reaction mixture stirred under Ar at rt for 22 h. The resin was removed by filtration and the reaction mixture concentrated by evaporation under reduced pressure yielding the title compound in quantitative yield (0.78 g). 1H NMR (400 MHz, CDCl3): δ 1.34 (t, J=7.0 Hz, 6H), 1.57 (t, J=5.4 Hz, 1H), 4.01 (q, J=7.0 Hz, 4H), 4.51 (d, J=5.4 Hz, 2H), 6.51 (d, J=6.8 Hz, 2H). MS (EI): 214.2 [M]+.
Name
tert-butyl-(3,5-diethoxy-4-fluoro-benzyloxy)-dimethyl-silane
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si]([O:8][CH2:9][C:10]1[CH:15]=[C:14]([O:16][CH2:17][CH3:18])[C:13]([F:19])=[C:12]([O:20][CH2:21][CH3:22])[CH:11]=1)(C)C)(C)(C)C>CO>[CH2:21]([O:20][C:12]1[CH:11]=[C:10]([CH2:9][OH:8])[CH:15]=[C:14]([O:16][CH2:17][CH3:18])[C:13]=1[F:19])[CH3:22]

Inputs

Step One
Name
tert-butyl-(3,5-diethoxy-4-fluoro-benzyloxy)-dimethyl-silane
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)OCC1=CC(=C(C(=C1)OCC)F)OCC
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred under Ar at rt for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resin was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=C(C1F)OCC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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